molecular formula C32H41N7O8 B14258439 Glycine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- CAS No. 204847-53-0

Glycine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl-

Cat. No.: B14258439
CAS No.: 204847-53-0
M. Wt: 651.7 g/mol
InChI Key: YPXVGGVXWHTMNR-GYXJKPHWSA-N
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Description

Glycine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is a complex peptide compound composed of multiple amino acids. This compound is significant in various biochemical and pharmaceutical applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing chain using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive such as hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.

    Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial for high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

Glycine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized using reagents like hydrogen peroxide or iodine.

    Reduction: Disulfide bonds, if present, can be reduced using dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine.

Scientific Research Applications

Glycine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of Glycine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting cellular processes like metabolism and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Glycine, L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl-: Another complex peptide with a similar structure but different sequence and properties.

    Semaglutide: A glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.

Uniqueness

Glycine, L-asparaginyl-L-tyrosyl-L-tryptophyl-L-isoleucyl- is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential therapeutic applications. Its ability to interact with various molecular targets makes it a valuable compound for research and development in multiple fields.

Properties

CAS No.

204847-53-0

Molecular Formula

C32H41N7O8

Molecular Weight

651.7 g/mol

IUPAC Name

2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]acetic acid

InChI

InChI=1S/C32H41N7O8/c1-3-17(2)28(32(47)36-16-27(42)43)39-31(46)25(13-19-15-35-23-7-5-4-6-21(19)23)38-30(45)24(12-18-8-10-20(40)11-9-18)37-29(44)22(33)14-26(34)41/h4-11,15,17,22,24-25,28,35,40H,3,12-14,16,33H2,1-2H3,(H2,34,41)(H,36,47)(H,37,44)(H,38,45)(H,39,46)(H,42,43)/t17-,22-,24-,25-,28-/m0/s1

InChI Key

YPXVGGVXWHTMNR-GYXJKPHWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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